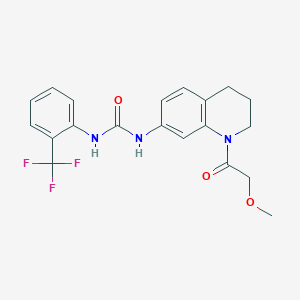

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound featuring a unique molecular structure that combines tetrahydroquinoline, methoxyacetyl, and trifluoromethylphenyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. The preparation can begin with the formation of the tetrahydroquinoline core, followed by the introduction of the methoxyacetyl group, and finally the urea linkage with the trifluoromethylphenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, play critical roles in the yield and purity of the final product.

Industrial Production Methods

Industrial production methods often aim to maximize yield and efficiency while minimizing costs and environmental impact. This might involve optimizations of reaction steps, scaling up from lab conditions to industrial reactors, and implementing continuous flow processes where applicable.

Analyse Des Réactions Chimiques

Types of Reactions

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea can undergo several types of chemical reactions:

Oxidation: : The compound can be oxidized under specific conditions, potentially altering its pharmacological properties.

Reduction: : Reducing agents can modify certain functional groups within the compound, affecting its reactivity and stability.

Substitution: : Nucleophilic or electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure and functionality.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Conditions such as solvent type, temperature, and reaction time are critical for successful transformations.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation might lead to quinoline derivatives, while reduction could result in deoxygenated products.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can serve as a building block for creating more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be used to investigate its effects on cellular processes or as a tool in biochemical assays.

Medicine

Potential medicinal applications could involve its role as a lead compound in drug discovery, targeting specific enzymes or receptors.

Industry

Industrial applications might include its use in material science for the development of new polymers or as a specialty chemical in various manufacturing processes.

Mécanisme D'action

The mechanism of action involves the interaction of 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea with molecular targets such as proteins, enzymes, or receptors. These interactions can trigger a cascade of biochemical events, ultimately leading to the compound’s observed effects. Key pathways might include signal transduction, enzyme inhibition, or modulation of receptor activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorophenyl)urea: : Similar in structure but with a fluorophenyl group instead of a trifluoromethylphenyl group.

1-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea: : Differing by the acetyl group instead of the methoxyacetyl group.

Uniqueness

The presence of the trifluoromethylphenyl group in 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea grants it unique properties such as increased lipophilicity and potential alterations in its interaction with biological targets compared to similar compounds.

Activité Biologique

The compound 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanism of action, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20F3N3O2, with a molecular weight of approximately 373.37 g/mol. The structural features include a tetrahydroquinoline core modified with a methoxyacetyl group and a trifluoromethyl-substituted phenyl urea moiety. These modifications are significant for enhancing the compound's biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route includes:

- Acylation of 2-methoxyacetic acid to form 2-methoxyacetyl chloride.

- Reaction with 1,2,3,4-tetrahydroquinoline in the presence of a base to yield the key intermediate.

- Formation of the final product through coupling with a trifluoromethyl-substituted phenyl isocyanate.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The methoxyacetyl group enhances binding affinity, while the trifluoromethyl group contributes to selectivity. Potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for disease progression.

- Receptor Modulation: It might act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Antitumor Activity

Research indicates that compounds similar to this urea derivative can act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. In vitro studies have shown that certain derivatives exhibit significant IDO1 inhibitory activity, suggesting potential for cancer immunotherapy applications .

Antioxidant Properties

In vitro evaluations have demonstrated that related compounds possess antioxidant properties, which may contribute to their therapeutic effects by mitigating oxidative stress in cells .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this class of compounds. However, toxicity assessments reveal potential risks associated with certain structural features, necessitating further investigation into safety profiles .

Case Studies and Research Findings

Propriétés

IUPAC Name |

1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N3O3/c1-29-12-18(27)26-10-4-5-13-8-9-14(11-17(13)26)24-19(28)25-16-7-3-2-6-15(16)20(21,22)23/h2-3,6-9,11H,4-5,10,12H2,1H3,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITPECUUQUEOFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.